molecular formula C20H20N4O3S B11039898 2-(1,3-benzothiazol-2-yloxy)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

2-(1,3-benzothiazol-2-yloxy)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

Cat. No.: B11039898
M. Wt: 396.5 g/mol
InChI Key: OLDZGONJCLCZDU-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yloxy)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole moiety linked to a quinazolinone structure through an acetamide bridge, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yloxy)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multiple steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound under basic conditions.

    Synthesis of Quinazolinone Core: The quinazolinone structure is often prepared by reacting anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

    Coupling Reaction: The final step involves coupling the benzothiazole and quinazolinone moieties through an acetamide linkage. This can be achieved using reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone moiety, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the quinazolinone moiety.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2-(1,3-benzothiazol-2-yloxy)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide may serve as a probe for studying enzyme interactions, particularly those involving the benzothiazole and quinazolinone moieties.

Medicine

The compound has potential medicinal applications due to its structural similarity to known pharmacophores. It could be investigated for its activity against various diseases, including cancer and infectious diseases.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yloxy)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety could be involved in binding to specific sites, while the quinazolinone structure might influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the benzothiazole and quinazolinone moieties in 2-(1,3-benzothiazol-2-yloxy)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide provides a unique structural framework that can be exploited for various scientific and industrial applications. This dual functionality is not commonly found in simpler analogs, making this compound particularly valuable for research and development.

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yloxy)-N-(4,7,7-trimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)acetamide

InChI

InChI=1S/C20H20N4O3S/c1-11-17-13(8-20(2,3)9-14(17)25)22-18(21-11)24-16(26)10-27-19-23-12-6-4-5-7-15(12)28-19/h4-7H,8-10H2,1-3H3,(H,21,22,24,26)

InChI Key

OLDZGONJCLCZDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)NC(=O)COC3=NC4=CC=CC=C4S3)CC(CC2=O)(C)C

Origin of Product

United States

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